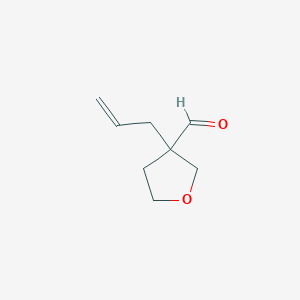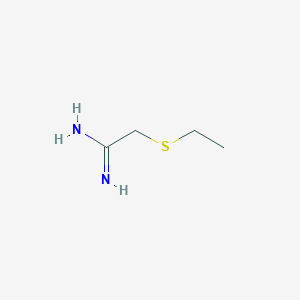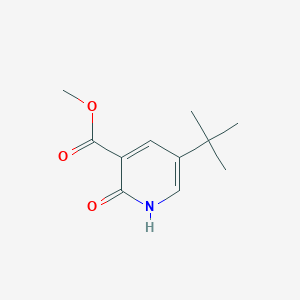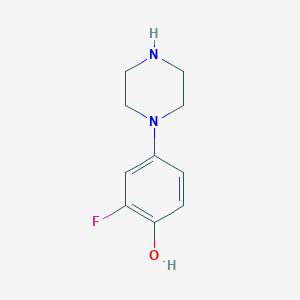
2-Fluoro-4-(piperazin-1-yl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-4-(piperazin-1-yl)phenol is a chemical compound that features a fluorine atom, a piperazine ring, and a phenol group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the fluorine atom and the piperazine ring imparts unique chemical and biological properties to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-(piperazin-1-yl)phenol typically involves the reaction of 2-fluorophenol with piperazine. One common method includes the nucleophilic aromatic substitution reaction where 2-fluorophenol is treated with piperazine under basic conditions. The reaction can be carried out in a solvent such as ethanol or methanol, and a base like potassium carbonate is often used to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2-Fluoro-4-(piperazin-1-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to modify the piperazine ring or the phenol group.
Substitution: The fluorine atom can be substituted with other nucleophiles, and the phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can lead to the formation of quinones, while substitution reactions can yield various substituted derivatives of the original compound.
Applications De Recherche Scientifique
2-Fluoro-4-(piperazin-1-yl)phenol has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design.
Biology: It is used in biochemical studies to understand its interactions with enzymes and receptors. This helps in elucidating its mechanism of action and potential therapeutic uses.
Materials Science: The compound’s unique properties make it useful in developing new materials with specific chemical and physical characteristics.
Mécanisme D'action
The mechanism of action of 2-Fluoro-4-(piperazin-1-yl)phenol involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, potentially inhibiting or activating their functions. The fluorine atom can enhance the compound’s binding affinity and selectivity for certain targets. The phenol group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound also features a piperazine ring and is studied for its acetylcholinesterase inhibitory activity.
Norfloxacin-thiazolidinedione hybrids: These compounds combine piperazine and fluorine moieties and are evaluated for their antimicrobial properties.
5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl)benzoxazoles: These compounds are synthesized for their potential anticancer activity.
Uniqueness
2-Fluoro-4-(piperazin-1-yl)phenol is unique due to the specific combination of a fluorine atom, a piperazine ring, and a phenol group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential as a pharmacophore in drug design further highlight its uniqueness.
Propriétés
Formule moléculaire |
C10H13FN2O |
|---|---|
Poids moléculaire |
196.22 g/mol |
Nom IUPAC |
2-fluoro-4-piperazin-1-ylphenol |
InChI |
InChI=1S/C10H13FN2O/c11-9-7-8(1-2-10(9)14)13-5-3-12-4-6-13/h1-2,7,12,14H,3-6H2 |
Clé InChI |
XBTLCBGQVYJENK-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1)C2=CC(=C(C=C2)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






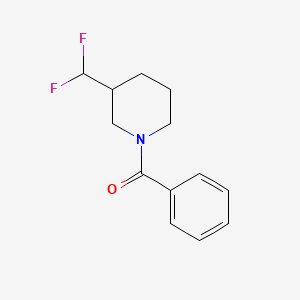

![(1S)-1-[4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]ethanol](/img/structure/B13612624.png)


